3,4-Pyridinedicarboxylic anhydride serves as a versatile building block for the synthesis of diverse heterocyclic compounds, which are molecules containing various atoms in their ring structures. Its reactivity allows condensation reactions with various amine and alcohol functionalities, leading to the formation of complex heterocycles with potential applications in pharmaceuticals, materials science, and other fields. For instance, research has described its use in the synthesis of fused pyridoquinoline derivatives with potential antitumor activity [].
Furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound characterized by a fused pyridine and furan ring structure. It has the molecular formula C7H3N O4 and is recognized for its unique bicyclic framework, which contributes to its chemical reactivity and biological properties. The compound features two carbonyl groups at the 1 and 3 positions of the pyridine ring, which are critical for its reactivity in various chemical transformations and interactions with biological systems .
PDCA is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant []. Proper personal protective equipment (PPE) should be worn when handling PDCA.
While specific toxicity data for PDCA is limited, similar anhydrides can be corrosive and harmful upon inhalation or ingestion []. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information for PDCA.
Furo[3,4-c]pyridine-1,3-dione exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Furo[3,4-c]pyridine-1,3-dione can be synthesized through several methods:
These methods allow for the efficient production of furo[3,4-c]pyridine-1,3-dione and its derivatives.
Furo[3,4-c]pyridine-1,3-dione finds applications in various fields:
Studies on furo[3,4-c]pyridine-1,3-dione interactions focus on its binding affinities and mechanisms of action:
These studies are crucial for understanding the therapeutic potential of furo[3,4-c]pyridine-1,3-dione.
Furo[3,4-c]pyridine-1,3-dione shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Furo[2,3-b]pyridine | Bicyclic | Contains different ring fusion leading to varied reactivity. |
Furo[3,2-b]pyridine | Bicyclic | Exhibits different electronic properties due to ring structure. |
Pyrido[2,3-b]quinoline | Polycyclic | More complex structure; known for distinct biological activities. |
Isoquinoline | Bicyclic | Lacks the furan moiety; different reactivity patterns. |
Furo[3,4-c]pyridine-1,3-dione is unique due to its specific arrangement of functional groups and fused ring system that influences its chemical behavior and biological activity compared to these similar compounds .
Furo[3,4-c]pyridine-1,3-dione was first synthesized in the mid-20th century during investigations into pyridine derivatives. Early work focused on its utility as a precursor for synthesizing complex alkaloids and heterocyclic systems. The compound’s discovery is closely tied to the exploration of cinchomeronic acid (3,4-pyridinedicarboxylic acid), from which it derives via dehydration. A pivotal advancement came in 1986, when Kayser and Morand optimized its synthesis via sodium borohydride reduction of cinchomeronic acid anhydride, achieving higher yields compared to earlier lithium aluminum hydride (LAH) methods. Subsequent studies, such as the asymmetric synthesis of furo[3,4-c]pyridine derivatives patented in 1999, expanded its applications in enantioselective drug development.
Furo[3,4-c]pyridine-1,3-dione belongs to the furopyridine family, characterized by a fused furan and pyridine ring system. Key structural features include:
The compound’s derivatives exhibit notable bioactivities:
The heterocyclic framework of furo[3,4-c]pyridine-1,3-dione consists of a six-membered pyridine ring fused with a five-membered furan ring containing two carbonyl functionalities [1] [2]. This bicyclic system exhibits aromatic character with delocalized π-electron distribution across both rings, contributing to its stability and reactivity profile [9] [11]. The compound belongs to the category of fused heterocycles, which are defined as cyclic structures containing atoms of at least two different elements as members of their rings [9] [10].
The electronic structure analysis reveals that the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the overall electronic density distribution throughout the molecule [11] [23]. The furan oxygen participates in the aromatic system while the carbonyl groups at positions 1 and 3 provide additional electron-withdrawing character [1] [5]. This unique arrangement creates a highly polarized molecular framework with distinct regions of electron density.
Table 1: Molecular Properties of Furo[3,4-c]pyridine-1,3-dione
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₇H₃NO₃ | [1] [2] [3] |
Molecular Weight (g/mol) | 149.11 | [1] [2] [3] |
CAS Registry Number | 4664-08-8 | [1] [2] [3] |
Melting Point (°C) | 75-77 | [1] [5] |
Density (g/cm³) | 1.6±0.1 | [5] |
Boiling Point (°C) | 334.6±15.0 (at 760 mmHg) | [5] |
Physical State at 20°C | White to Light Yellow Solid | [1] |
MDL Number | MFCD00010680 | [1] [3] |
PubChem CID | 278398 | [6] |
The molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the entire bicyclic framework, with significant contributions from both the pyridine and furan components [32] [35]. This orbital overlap facilitates electronic conjugation and contributes to the compound's chemical reactivity patterns [32] [36].
Furo[3,4-c]pyridine-1,3-dione belongs to the furopyridine family, which encompasses various isomeric arrangements of fused pyridine and furan rings [16] [17]. These compounds represent organic heterocyclic structures consisting of a furan ring and a pyridine ring fused together to form a bicyclic system [16]. The structural diversity within this family arises from different fusion patterns and positions of functional groups [13] [15].
The compound exhibits close structural relationships to other furopyridine isomers, including furo[3,2-b]pyridine, furo[2,3-b]pyridine, and furo[2,3-c]pyridine [13] [15] [16]. Each isomer differs in the specific positions where the two rings are fused, leading to distinct electronic and steric properties [17] [24]. The 3,4-fusion pattern in furo[3,4-c]pyridine-1,3-dione creates a unique arrangement where the furan ring is attached to the 3 and 4 positions of the pyridine ring [1] [2].
Comparative studies reveal that furo[3,2-b]pyridine derivatives demonstrate different reactivity patterns in electrophilic substitutions due to varying electron-rich regions, while furo[3,4-c]pyridine systems exhibit enhanced stability in metal coordination complexes [24]. The structural relationships extend to synthetic accessibility, where different furopyridine cores require distinct synthetic approaches and offer varying opportunities for derivatization [18] [24].
The classification of furo[3,4-c]pyridine-1,3-dione encompasses both positional isomers and structural derivatives within the broader furopyridine framework [9] [10]. Positional isomers arise from different fusion patterns between the pyridine and furan rings, while derivatives result from substitution or modification of the core structure [19] [27].
Table 2: Isomeric and Analogous Compounds
Compound | CAS Number | Ring Fusion Pattern | Molecular Formula |
---|---|---|---|
Furo[3,4-c]pyridine-1,3-dione | 4664-08-8 | 3,4-fusion (pyridine-furan) | C₇H₃NO₃ |
Furo[3,2-b]pyridine | 272-62-8 | 3,2-fusion (pyridine-furan) | C₇H₅NO |
Furo[2,3-c]pyridine | Not specified | 2,3-fusion (pyridine-furan) | C₇H₅NO |
Furo[2,3-b]pyridine | Not specified | 2,3-fusion (pyridine-furan) | C₇H₅NO |
Thieno[3,4-c]pyridine-1,3-dione | Not specified | 3,4-fusion (pyridine-thiophene) | C₇H₃NO₂S |
Pyrrolo[3,4-c]pyridine-1,3-dione | Not specified | 3,4-fusion (pyridine-pyrrole) | C₇H₄N₂O₂ |
Structural derivatives of furo[3,4-c]pyridine-1,3-dione include compounds with various substituents at different positions of the bicyclic core [26] [27]. These derivatives demonstrate modified electronic properties, altered biological activities, and enhanced synthetic utility compared to the parent compound [27]. The classification extends to heteroatom replacement, where the furan oxygen can be substituted with sulfur or nitrogen to generate thieno and pyrrolo analogs respectively [21] .
The derivative classification also encompasses compounds where the anhydride functionality is modified or opened to form corresponding carboxylic acids, esters, or amides [27] [28]. These modifications significantly alter the chemical behavior and potential applications of the core scaffold [27].
The systematic nomenclature of furo[3,4-c]pyridine-1,3-dione follows International Union of Pure and Applied Chemistry (IUPAC) conventions for fused heterocyclic systems [33] [34]. The compound name indicates the fusion of a furan ring with a pyridine ring, where the bracketed numbers [3,4-c] specify the attachment points between the two ring systems [33]. The suffix "1,3-dione" indicates the presence of carbonyl groups at positions 1 and 3 of the furan ring [1] [2].
Table 3: Nomenclature Variants
Name Type | Name | Usage Context |
---|---|---|
IUPAC Name | Furo[3,4-c]pyridine-1,3-dione | Standard chemical nomenclature |
Common Name 1 | 3,4-Pyridinedicarboxylic anhydride | Chemical synthesis literature |
Common Name 2 | Pyridine-3,4-dicarboxylic anhydride | Alternative systematic naming |
Common Name 3 | Cinchomeronic anhydride | Historical/trivial name |
Systematic Name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | Full systematic specification |
The Hantzsch-Widman nomenclature system provides the foundation for naming this heterocyclic compound, where heteromonocyclic components follow established priority rules [33] [34]. The numbering system begins from the heteroatom with the highest priority and proceeds to give substituents the lowest possible locants [19] [33]. In fused ring systems, the heterocyclic ring with the maximum number of rings takes precedence in naming conventions [19] [34].
Alternative nomenclature includes the trivial name "cinchomeronic anhydride," derived from cinchomeronic acid (3,4-pyridinedicarboxylic acid), which represents the corresponding dicarboxylic acid form of the compound [28] [30] [31]. This naming convention reflects the historical development of pyridinedicarboxylic acid chemistry and the relationship between different oxidation states of the same carbon framework [30] [31].
Furo[3,4-c]pyridine-1,3-dione exhibits significant bioisosteric relationships with various heterocyclic scaffolds, making it valuable in medicinal chemistry applications [20] [21] [23]. Bioisosterism refers to the replacement of atoms or groups of atoms with broadly similar steric and electronic properties that can produce compounds with similar biological activities [14] [20] [23].
The compound demonstrates classical bioisosteric relationships with other five- and six-membered heterocycles containing nitrogen and oxygen atoms [21] [23]. The fused pyridine-furan system can serve as a bioisosteric replacement for other bicyclic aromatic heterocycles, including benzofuran, indole, and quinoline derivatives [14] [23]. These relationships arise from similar spatial arrangements, comparable hydrogen bonding capabilities, and analogous electronic properties [20] [21].
Ring bioisosterism represents a particularly important aspect of furo[3,4-c]pyridine-1,3-dione applications [14] [20]. The compound can function as a bioisosteric equivalent to benzene rings in drug design, offering similar aromatic character while introducing additional hydrogen bonding sites and modified lipophilicity [20] [23]. The nitrogen atom in the pyridine ring provides hydrogen bond accepting capability, while the carbonyl groups offer both hydrogen bond accepting and dipole interaction potential [23] [25].
Heterocyclic bioisosterism extends to the replacement of individual rings within the fused system [21] . The furan component can be considered bioisosteric with thiophene, pyrrole, and other five-membered heterocycles, while maintaining the overall scaffold geometry [14] . Similarly, the pyridine ring demonstrates bioisosteric relationships with other six-membered azaheterocycles, including pyrimidine, pyrazine, and pyridazine systems [9] [23].
Irritant